molecular formula C19H26N4O2 B6448436 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2640966-21-6

8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6448436
CAS No.: 2640966-21-6
M. Wt: 342.4 g/mol
InChI Key: GOVWHVSJROXEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Synthesis Analysis

A novel di-Mannich derivative of curcumin pyrazole, which is structurally similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The structure of the synthesized compound was confirmed on the basis of FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines can vary depending on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The synthesis of pyridopyrimidines often involves the condensation of certain groups at the acetyl moiety, followed by cyclization to form the pyridopyrimidinone structure . This process is accompanied by the elimination of certain compounds and subsequent methylation .


Physical and Chemical Properties Analysis

The water solubility of a structurally similar compound, a di-Mannich derivative of curcumin pyrazole, was evaluated and found to be three times more soluble than that of curcumin pyrazole and curcumin .

Future Directions

Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They continue to be studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on enhancing their biological activity, improving their synthesis methods, and expanding their therapeutic applications.

Properties

IUPAC Name

8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-12-8-17(24)23(15-6-4-5-7-15)18-16(12)9-20-19(21-18)22-10-13(2)25-14(3)11-22/h8-9,13-15H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVWHVSJROXEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.